molecular formula C7H4Cl2FNO2 B13689595 2-(Dichloromethyl)-1-fluoro-3-nitrobenzene

2-(Dichloromethyl)-1-fluoro-3-nitrobenzene

Cat. No.: B13689595
M. Wt: 224.01 g/mol
InChI Key: XGAPGWHBUCPREA-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1-fluoro-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a dichloromethyl group, a fluoro group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chloromethylation of a fluoro-nitrobenzene derivative using dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Dichloromethyl)-1-fluoro-3-nitrobenzene may involve large-scale chloromethylation processes using specialized reactors and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The dichloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the dichloromethyl group.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Oxidation of the dichloromethyl group results in the formation of carboxylic acids.

Scientific Research Applications

2-(Dichloromethyl)-1-fluoro-3-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1-fluoro-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dichloromethyl)-1-fluoro-4-nitrobenzene
  • 2-(Dichloromethyl)-1-chloro-3-nitrobenzene
  • 2-(Dichloromethyl)-1-bromo-3-nitrobenzene

Uniqueness

2-(Dichloromethyl)-1-fluoro-3-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4Cl2FNO2

Molecular Weight

224.01 g/mol

IUPAC Name

2-(dichloromethyl)-1-fluoro-3-nitrobenzene

InChI

InChI=1S/C7H4Cl2FNO2/c8-7(9)6-4(10)2-1-3-5(6)11(12)13/h1-3,7H

InChI Key

XGAPGWHBUCPREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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